molecular formula C16H20BrN3O2S B2413432 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide CAS No. 422287-71-6

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide

Cat. No. B2413432
CAS RN: 422287-71-6
M. Wt: 398.32
InChI Key: UVYADXLZCDTADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide, also known as BQR695, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA1/2 mutations.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intramolecular Cyclization and Synthesis : This compound undergoes reactions leading to the synthesis of various functionalized quinazolines. These synthesis methods involve regioselective intramolecular electrophilic cyclization, producing linearly fused thiazoloquinazolinium halides and other derivatives (Kut, Onysko, & Lendel, 2020).

Biological and Pharmacological Activities

  • Antiviral Properties : Some derivatives of quinazolin-4(3H)-ones have shown significant antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, indicating the potential of these compounds in antiviral research (Selvam et al., 2007).
  • Pesticidal and Anti-Acetylcholinesterase Activities : Quinazolin-4-one derivatives have been studied for their antibacterial, insecticidal, and anti-acetylcholinesterase activities, showing significant effects in these areas (Misra & Gupta, 1982).
  • Antimicrobial Properties : Various quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating significant antimicrobial potential (Patel & Patel, 2010).
  • Antitumor Activity : Studies on various quinazolinone derivatives have revealed moderate antitumor activity against different malignant tumor cells, highlighting their potential in cancer research (Horishny & Matiychuk, 2020).

properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c1-2-3-8-18-14(21)5-4-9-20-15(22)12-10-11(17)6-7-13(12)19-16(20)23/h6-7,10H,2-5,8-9H2,1H3,(H,18,21)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYADXLZCDTADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide

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